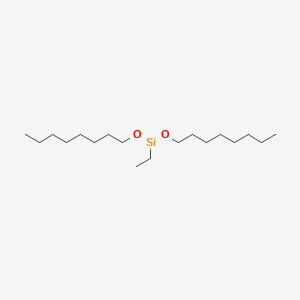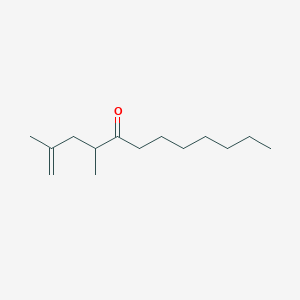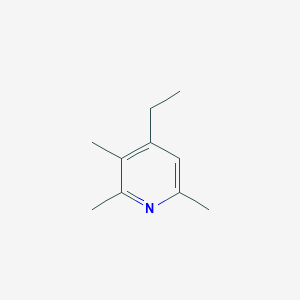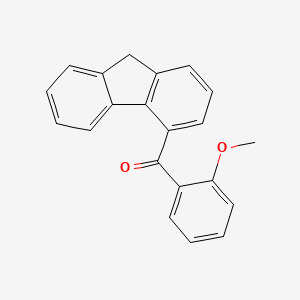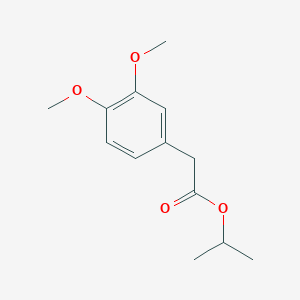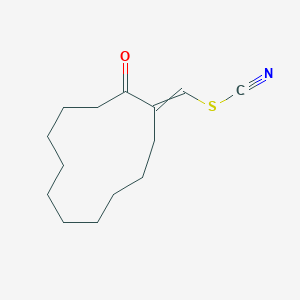
(2-Oxocyclododecylidene)methyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Oxocyclododecylidene)methyl thiocyanate: is an organic compound with the molecular formula C14H21NOS. It is a member of the thiocyanate family, which contains the functional group R-S-C≡N. This compound is known for its unique structure, which includes a twelve-membered ring with a ketone and a thiocyanate group attached to it.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxocyclododecylidene)methyl thiocyanate can be achieved through various methods. One common approach involves the reaction between an alkyl halide and an alkali thiocyanate in an aqueous medium. For instance, the preparation of isopropyl thiocyanate involves treating isopropyl bromide with sodium thiocyanate in boiling ethanol . Another method includes the cyanation of organosulfur compounds, where sulfenyl thiosulfates react with alkali metal cyanides to give thiocyanates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to minimize by-products and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Oxocyclododecylidene)methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2-Oxocyclododecylidene)methyl thiocyanate is used as a building block for synthesizing more complex molecules.
Biology: In biology, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and agrochemicals .
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It is investigated for its role in drug development, particularly in targeting specific molecular pathways .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of (2-Oxocyclododecylidene)methyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then interact with biological molecules, leading to the desired effects. The molecular pathways involved include the inhibition of specific enzymes and the disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Phenyl thiocyanate: An isomer of phenyl isothiocyanate, used in organic synthesis.
Methyl thiocyanate: The simplest organic thiocyanate, used as a building block in chemical synthesis.
Isopropyl thiocyanate: Prepared by treating isopropyl bromide with sodium thiocyanate, used in various chemical reactions.
Uniqueness: (2-Oxocyclododecylidene)methyl thiocyanate is unique due to its twelve-membered ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of complex molecules and in applications requiring specific reactivity and stability .
Eigenschaften
CAS-Nummer |
63499-02-5 |
|---|---|
Molekularformel |
C14H21NOS |
Molekulargewicht |
251.39 g/mol |
IUPAC-Name |
(2-oxocyclododecylidene)methyl thiocyanate |
InChI |
InChI=1S/C14H21NOS/c15-12-17-11-13-9-7-5-3-1-2-4-6-8-10-14(13)16/h11H,1-10H2 |
InChI-Schlüssel |
HYCVJLBKUDVQEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(=O)C(=CSC#N)CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




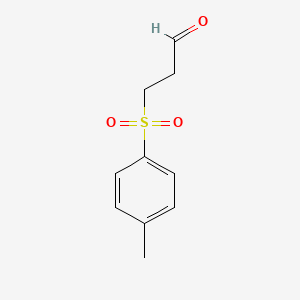
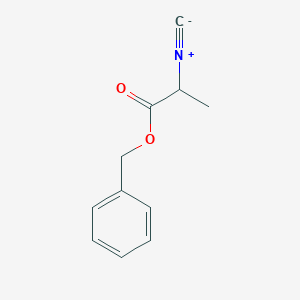
![3-[(4-Methylphenyl)selanyl]prop-2-enamide](/img/structure/B14503433.png)

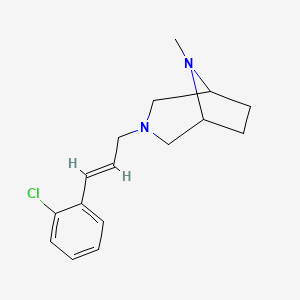

![6-Phenyl-3-(prop-2-yn-1-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14503448.png)
